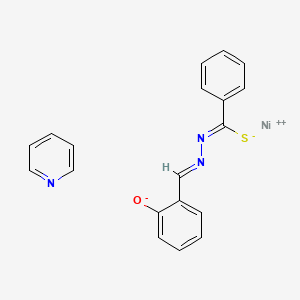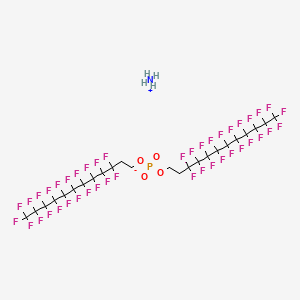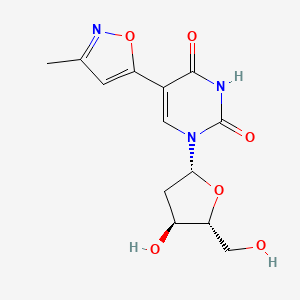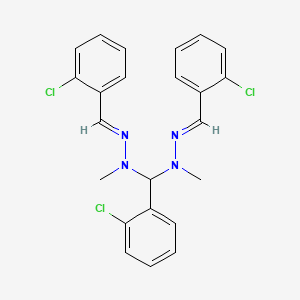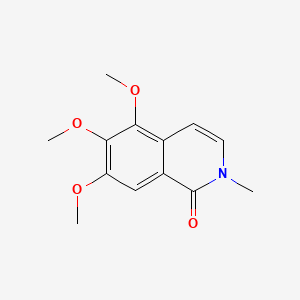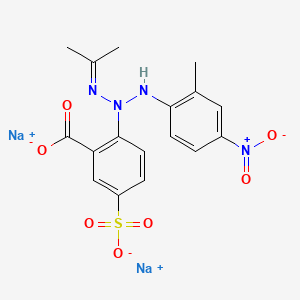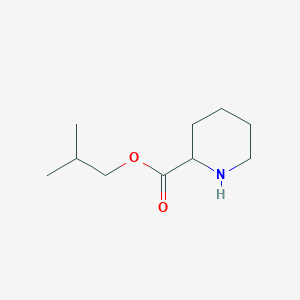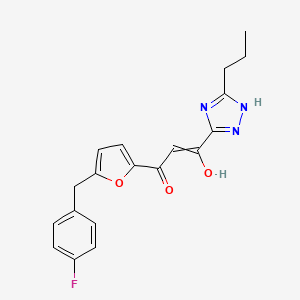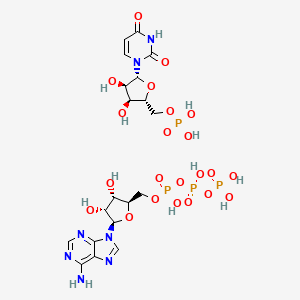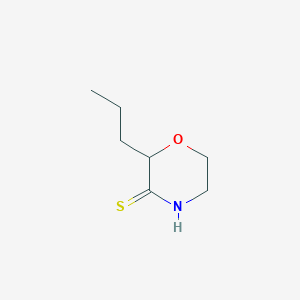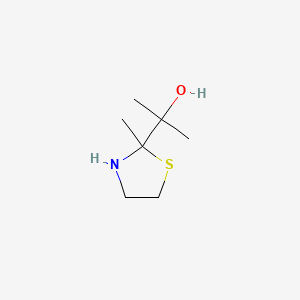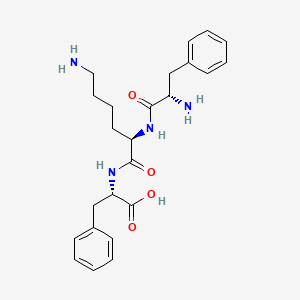
Phenylalanyl-lysyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-lysyl-phenylalanine is a tripeptide composed of three amino acids: phenylalanine, lysine, and phenylalanine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of phenylalanine and lysine in its structure imparts unique properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-lysyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of lysine and the final phenylalanine. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to express the peptide, which is then extracted and purified. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-lysyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The lysine residue can undergo substitution reactions due to its reactive amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can react with the lysine residue under mild conditions.
Major Products
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced forms of the peptide with altered side chains.
Substitution: Modified peptides with substituted lysine residues.
Scientific Research Applications
Phenylalanyl-lysyl-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in antimicrobial and anticancer research.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of phenylalanyl-lysyl-phenylalanine involves its interaction with specific molecular targets. The phenylalanine residues can engage in hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by blocking signaling pathways.
Comparison with Similar Compounds
Phenylalanyl-lysyl-phenylalanine can be compared to other tripeptides such as:
Glycyl-glycyl-glycine: Lacks the aromatic and basic side chains, resulting in different chemical properties.
Leucyl-leucyl-leucine: Contains hydrophobic leucine residues, leading to distinct biological activities.
Arginyl-lysyl-arginine: Features basic arginine residues, which confer unique reactivity and interactions.
This compound is unique due to the combination of aromatic phenylalanine and basic lysine residues, which provide a balance of hydrophobic and ionic interactions.
Properties
CAS No. |
63472-64-0 |
|---|---|
Molecular Formula |
C24H32N4O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N4O4/c25-14-8-7-13-20(27-22(29)19(26)15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20+,21-/m0/s1 |
InChI Key |
KLXQWABNAWDRAY-HBMCJLEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




